
2-Methyl-5-nitroimidazole
Overview
Description
2-Methyl-5-nitroimidazole (C₄H₅N₃O₂) is a nitroimidazole derivative characterized by a nitro group at the 5-position and a methyl group at the 2-position of the imidazole ring. This compound serves as a structural core for several clinically significant antimicrobial agents, including metronidazole, secnidazole, tinidazole, and ornidazole . Its nitro group enables redox activity under hypoxic conditions, making it a potent radiosensitizer and cytotoxic agent in cancer therapy . This compound is also a degradation product of secnidazole and tinidazole under thermal stress, highlighting its role in pharmaceutical stability studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitroimidazole typically involves the nitration of 2-methylimidazole. This process can be carried out using a mixture of nitric acid and sulfuric acid. The reaction proceeds smoothly, yielding the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, this compound can be synthesized by dissolving 2-methylimidazole in a concentrated formic acid solution. The mixture is then reacted with oxyethane and sulfuric acid under controlled temperature conditions (30-40°C). The reaction is followed by the recovery of formic acid under reduced pressure, and the product is purified through recrystallization and decolorization .
Chemical Reactions Analysis
Acylation Reactions with Acid Chlorides
2-Methyl-5-nitroimidazole derivatives undergo acylation when reacted with acid chlorides. For example:
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Stearoyl chloride reacts with secnidazole (a this compound derivative) in the presence of pyridine, forming 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl hexadecanoate (Compound B) and tetradecanoate (Compound C) .
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p-Nitrobenzoyl chloride produces 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl 4-nitrobenzoate (Compound D) .
Reaction Conditions :
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Temperature: 65–70°C
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Base: Pyridine (neutralizes HCl)
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Workup: Recrystallization with methanol
Acylating Agent | Product | Yield |
---|---|---|
Stearoyl chloride | Compound B/C | Not reported |
p-Nitrobenzoyl chloride | Compound D | Not reported |
Coordination Chemistry with Metal Ions
This compound acts as a ligand in copper(II) complexes. Two distinct complexes were synthesized:
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[Cu(2mni)_2(H_2O)_2_2·2H_2O (1)](pplx://action/followup)
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Prepared in aqueous solution.
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Features two water molecules coordinated to copper.
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[Cu(2mni)_2(NO_3)_2] (2)
Key Observations :
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Solvent choice (water vs. ethanol) dictates final complex structure.
Nitro Group Reduction and Biological Activation
The 5-nitro group undergoes microbial reduction to form reactive intermediates, which covalently bind to DNA and enzymes like thioredoxin reductase (TrxR) .
Mechanism :
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Anaerobic reduction of the nitro group generates nitro radicals.
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Radicals form covalent adducts with TrxR, disrupting antioxidant defenses (e.g., H_2O_2 detoxification) .
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DNA damage occurs via strand breaks caused by reactive intermediates .
Implications :
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This pathway underpins the antimicrobial activity of this compound derivatives.
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Resistance arises from mutations in redox enzymes (e.g., flavin reductase) .
Stability and Reaction Byproducts
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HCl Gas Formation : Acylation reactions produce HCl, necessitating calcium chloride guard tubes .
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Thermal Sensitivity : Reactions require controlled heating (65–70°C) to avoid decomposition .
These reactions highlight this compound’s versatility in organic synthesis and bioactivity. Further studies could explore its applications in metallodrugs or antibiotic adjuvants.
Scientific Research Applications
Antimicrobial and Antiparasitic Applications
1.1 Efficacy Against Protozoan Infections
2M5NI and its derivatives have been extensively studied for their effectiveness against various protozoan pathogens. Research indicates that these compounds exhibit significant activity against organisms such as Giardia duodenalis, Trichomonas vaginalis, and Entamoeba histolytica. For instance, a comparative evaluation of different nitroimidazoles demonstrated that 2M5NI derivatives showed promising results in inhibiting the growth of metronidazole-resistant strains of these parasites, thereby providing an alternative treatment option where traditional therapies fail .
Table 1: Comparative Efficacy of Nitroimidazole Compounds Against Protozoa
Compound | MIC (µM) | Efficacy Against Giardia | Efficacy Against Trichomonas |
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Tinidazole | 0.5 | High | High |
Panidazole | 1.0 | Moderate | Moderate |
Ornidazole | 1.5 | Moderate | Moderate |
2-Methyl-5-nitroimidazole | 3.0 | High | Moderate |
Metronidazole | 4.0 | Low | Low |
1.2 Mechanisms of Action
The mechanism by which 2M5NI exerts its antiparasitic effects involves the reduction of the nitro group to form reactive intermediates that damage DNA and other critical cellular components in anaerobic organisms. This property is crucial for its effectiveness against anaerobic bacteria and protozoa, making it a valuable compound in treating infections caused by these pathogens .
Bioinorganic Chemistry Applications
2.1 Coordination Chemistry
Recent studies have explored the use of 2M5NI as a ligand in coordination complexes with transition metals such as copper(II). These complexes have shown potential as hypoxic cytotoxins and radiosensitizers, which may enhance the efficacy of radiotherapy in cancer treatment. The bidentate nature of the ligand allows for effective binding to metal ions, leading to the formation of stable complexes that can exhibit enhanced biological activity .
Table 2: Properties of Copper(II) Complexes with this compound
Complex Type | Stability | Biological Activity |
---|---|---|
Cu(II)-2M5NI | High | Antibacterial & Antifungal |
Cu(II)-Metronidazole | Moderate | Antiparasitic |
Case Studies and Research Findings
3.1 Clinical Trials and Efficacy Studies
A systematic review highlighted the promising results of clinical trials involving 2M5NI derivatives in treating neglected tropical diseases (NTDs). These studies showed that certain derivatives not only matched but sometimes exceeded the efficacy of established treatments like metronidazole .
3.2 Laboratory Evaluations
Laboratory evaluations have demonstrated that varying the substitution at the 1-position on the imidazole ring can significantly influence the antimicrobial activity of these compounds. For instance, a study found that specific substitutions led to geometric mean minimum inhibitory concentrations (MICs) ranging from 0.5 to 6.6 µM against Bacteroides fragilis, underscoring the importance of chemical modifications in enhancing therapeutic efficacy .
Mechanism of Action
The antimicrobial action of 2-Methyl-5-nitroimidazole involves the reduction of the nitro group within microbial cells. This reduction generates reactive intermediates, such as nitro radicals, which cause damage to the DNA and other critical cellular components of the microorganisms. The compound targets enzymes involved in the electron transport chain, leading to the disruption of cellular respiration and ultimately cell death .
Comparison with Similar Compounds
Structural and Functional Differences
The biological activity of nitroimidazoles is influenced by substituents on the imidazole ring. Key structural analogs include:
The methyl group at the 2-position enhances stability, while the nitro group at the 5-position is critical for anaerobic bioactivation .
Antimicrobial Activity
A comparative study of this compound derivatives against Bacteroides fragilis demonstrated the following MIC (minimal inhibitory concentration) values:
Compound | MIC (μg/mL) against B. fragilis | Reference |
---|---|---|
Metronidazole | 0.5–1.0 | |
Secnidazole | 0.25–0.5 | |
Tinidazole | 0.5–1.0 | |
Ornidazole | 1.0–2.0 |
This compound itself exhibits moderate activity but serves as a precursor for more potent derivatives. For example, its ethylamine derivatives (e.g., compound 5d ) showed enhanced activity against Candida albicans and Bacillus thuringiensis compared to amoxicillin and fluconazole .
Stability and Metabolism
- Degradation: this compound is identified as a degradation product of secnidazole and tinidazole under thermal stress (120°C for 24 hours) via TLC-densitometric analysis .
- Metabolism: Metronidazole undergoes hepatic oxidation to form 1-acetic acid-2-methyl-5-nitroimidazole, a metabolite with reduced antimicrobial activity .
Radiosensitizing and Anticancer Activity
In hypoxic tumor environments, this compound tethered to 5-fluorouracil (5-FU) demonstrated superior radiosensitizing effects compared to 4-nitroimidazole. Metalloporphyrin complexes containing this compound (e.g., complex 12 ) achieved a 95% tumor control rate in cervical cancer models, sixfold higher than free ligands .
Therapeutic Versatility
Unlike other nitroimidazoles, this compound derivatives have been repurposed for non-antimicrobial applications. For example, 1-[2-(diphenylmethoxy)ethyl]-2-methyl-5-nitroimidazole acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1 at submicromolar concentrations .
Biological Activity
2-Methyl-5-nitroimidazole is a compound belonging to the nitroimidazole family, which is widely recognized for its biological activity against various pathogens, particularly protozoa and anaerobic bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.
The biological activity of nitroimidazoles, including this compound, primarily involves the reduction of the nitro group to form reactive intermediates that can damage DNA and other cellular components in anaerobic organisms. This process is facilitated by enzymes such as nitroreductases, which are present in many protozoan parasites. The resulting reactive metabolites can form covalent adducts with proteins and nucleic acids, leading to cell death through mechanisms such as oxidative stress and apoptosis .
Efficacy Against Pathogens
This compound has shown significant efficacy against various protozoan pathogens. Below is a summary of its activity against selected organisms:
Pathogen | IC50 (µM) | Reference |
---|---|---|
Giardia duodenalis | 1.5 | |
Trichomonas vaginalis | 2.0 | |
Entamoeba histolytica | 3.0 | |
Leishmania donovani | 0.8 |
These values indicate that this compound is highly effective against these pathogens, especially in the case of Leishmania donovani, where it outperformed some existing treatments.
Case Studies
- Treatment of Trichomoniasis : A study investigated the effectiveness of this compound against metronidazole-resistant strains of Trichomonas vaginalis. The compound demonstrated superior efficacy compared to metronidazole, suggesting its potential as an alternative treatment option for resistant infections .
- Antimicrobial Activity : Another research focused on the synthesis of various derivatives of this compound and their antimicrobial properties. It was found that modifications at the 1 and 2 positions enhanced the antibacterial activities against both Gram-positive and Gram-negative bacteria .
- In Vivo Studies : In a murine model, this compound was administered to assess its efficacy against Leishmania donovani. The results indicated a significant reduction in parasite load, supporting its potential use in treating visceral leishmaniasis .
Resistance Mechanisms
Resistance to nitroimidazoles like this compound can occur due to various factors, including:
- Enzyme Overexpression : Increased levels of nitroreductases can lead to enhanced detoxification of the drug.
- Genetic Mutations : Alterations in target enzymes or metabolic pathways can diminish drug efficacy .
Understanding these resistance mechanisms is crucial for developing new therapeutic strategies and improving existing treatments.
Q & A
Q. Basic: What synthetic routes are commonly employed for 2-methyl-5-nitroimidazole, and how can reaction efficiency be monitored?
The synthesis of this compound typically involves multi-step reactions. For example, a four-step protocol using 2-methylimidazole as a starting material includes nitration, protection with phthalimide, and subsequent deprotection . Real-time monitoring of nitro group incorporation can be achieved via UV-Vis spectrophotometry, where absorbance at 320 nm (characteristic of nitroimidazoles) is tracked to optimize reaction conditions and minimize byproducts . For catalytic efficiency, solid acid catalysts like HClO₄/SBA-15 have shown promise, achieving 76.3% conversion under optimized conditions (5:3 molar ratio of catalyst to substrate, 0°C, 8h reaction time) .
Q. Basic: Which validated analytical methods are recommended for quantifying this compound in pharmaceutical matrices?
Gas chromatography (GC) with a DB-624 capillary column and FID detector is a robust method for quantification, offering 99.6% recovery in metronidazole formulations when using 50% methanol as a solvent . Thin-layer chromatography (TLC) with silica gel F254 and mobile phases like chloroform-dimethylformamide-formic acid (80:25:5) is also validated for impurity profiling, with detection limits of 0.2 mg/mL . These methods are critical for compliance with pharmacopeial standards, particularly in detecting residual impurities during drug synthesis.
Q. Advanced: How can structural modifications of this compound enhance its bioactivity against resistant viral strains?
Derivatives such as 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazole (DAMNI) analogs exhibit submicromolar activity against HIV-1 reverse transcriptase (RT), even in strains with K103N mutations. The racemic 1-[2-(thiophen-2-yl)phenylmethoxy]ethyl derivative showed EC₅₀ = 0.03 µM, outperforming efavirenz . Advanced studies should focus on stereochemical optimization (e.g., enantioselective synthesis) and computational modeling to predict binding interactions with mutant RT domains.
Q. Advanced: What are the mechanistic insights into the catalytic role of HClO₄/SBA-15 in this compound synthesis?
HClO₄/SBA-15, a mesoporous solid acid catalyst, enhances nitration efficiency by providing high surface area and Brønsted acid sites. Under optimized conditions (5:3 catalyst-to-substrate ratio, 0°C), it achieves 76.3% conversion with 99.8% purity. Catalyst reusability studies show retained activity (65.8% conversion after three cycles), attributed to stable acid site retention despite partial leaching . Future work should explore doping with transition metals to improve stability and investigate kinetics under flow conditions.
Q. Advanced: How can discrepancies in ecotoxicological data for this compound be addressed in environmental risk assessments?
Current safety data sheets (SDS) lack ecotoxicity, biodegradability, and bioaccumulation data . Researchers should prioritize standardized OECD tests (e.g., Daphnia magna acute toxicity, OECD 301 biodegradability assays) and computational models (e.g., EPI Suite) to predict environmental fate. Contradictions in existing data may arise from varying experimental conditions (e.g., pH, temperature), necessitating meta-analyses of peer-reviewed studies.
Q. Methodological: What strategies mitigate byproduct formation during this compound synthesis?
Byproducts like 2-methylimidazole derivatives often form due to incomplete nitration or over-reaction. Strategies include:
- Stepwise temperature control : Maintaining 0°C during nitration reduces side reactions .
- Protective group chemistry : Phthalimide protection of reactive amines minimizes undesired alkylation .
- Spectroscopic monitoring : UV-Vis at 320 nm ensures reaction termination at optimal nitro group incorporation .
Q. Methodological: How can researchers validate the purity of this compound in synthetic batches?
Purity validation requires orthogonal methods:
HPLC-UV : Use C18 columns with acetonitrile-water gradients (e.g., 30:70 to 60:40) for baseline separation of impurities.
NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm structural integrity; absence of extraneous peaks at δ 2.5 ppm (methyl) and δ 8.1 ppm (nitro) indicates purity .
Mass spectrometry : ESI-MS in positive ion mode (m/z 128.1 [M+H]⁺) verifies molecular identity .
Q. Advanced: What are the implications of this compound’s photostability in formulation studies?
While direct data are limited, nitroimidazoles generally exhibit UV sensitivity. Accelerated stability studies under ICH Q1B guidelines (exposure to UV light at 320–400 nm) can quantify degradation products. Formulation strategies may include opaque packaging or antioxidants (e.g., ascorbic acid) to mitigate photolytic decomposition, ensuring shelf-life compliance .
Properties
IUPAC Name |
2-methyl-5-nitro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYTTYVSDVWNMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061010 | |
Record name | 1H-Imidazole, 2-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061010 | |
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Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-23-1, 88054-22-2, 100215-29-0 | |
Record name | 2-Methyl-5-nitroimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Menidazole | |
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Record name | 1H-Imidazole, 2-methyl-5-nitro- | |
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Record name | 1H-Imidazole, 2-methyl-4-nitro- | |
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Record name | 2-methyl-4-nitroimidazole | |
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Record name | 1H-Imidazole, 2-methyl-5-nitro | |
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Record name | 2-methyl-5-nitro-1H-imidazole | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-5-NITROIMIDAZOLE | |
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Retrosynthesis Analysis
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